molecular formula C19H23N5O3S B2507779 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 852145-35-8

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N,N-dimethyl-3-oxobutanamide

Cat. No. B2507779
CAS RN: 852145-35-8
M. Wt: 401.49
InChI Key: ZVMDUMPTWBMJBI-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N,N-dimethyl-3-oxobutanamide is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds related to 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N,N-dimethyl-3-oxobutanamide have been synthesized and evaluated for their antimicrobial properties. For instance, Gomha and Riyadh (2011) explored the microwave-assisted synthesis of novel compounds with indole moieties, including triazolo[3,4-b][1,3,4]thiadiazoles, which showed notable antifungal and antibacterial activities (Gomha & Riyadh, 2011).

Lipase and α-Glucosidase Inhibition

Bekircan et al. (2015) synthesized derivatives from a related compound, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which exhibited significant anti-lipase and anti-α-glucosidase activities, highlighting their potential in addressing metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Anticancer Properties

In 2022, Šermukšnytė and colleagues focused on 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety, exhibiting cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer. This research underscores the potential of these compounds in cancer therapy (Šermukšnytė et al., 2022).

Cholinesterase Inhibitors

Mohsen (2012) synthesized triazole and triazolothiadiazine derivatives, finding them to be effective cholinesterase inhibitors, indicating their potential application in treating neurodegenerative disorders like Alzheimer's disease (Mohsen, 2012).

Structural and Molecular Studies

Boraei et al. (2021) conducted X-Ray structure, Hirshfeld analysis, and DFT studies on triazolyl-indole bearing alkylsulfanyl moieties, contributing to the understanding of the molecular and electronic structures of these compounds, which is crucial for their application in various scientific fields (Boraei, Soliman, Haukka, & Barakat, 2021).

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-12(25)16(18(26)23(2)3)28-19-22-21-17(24(19)9-10-27-4)14-11-20-15-8-6-5-7-13(14)15/h5-8,11,16,20H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMDUMPTWBMJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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